9-Butylanthracene

描述

Synthesis Analysis

The synthesis of 9-Butylanthracene can be achieved through several methods, including the Friedel-Crafts alkylation of anthracene with butyl chloride. Other methods include the Suzuki coupling reaction of 9-bromoanthracene with butylboronic acid, and the Sonogashira coupling reaction of 9-iodoanthracene with butylacetylene .Molecular Structure Analysis

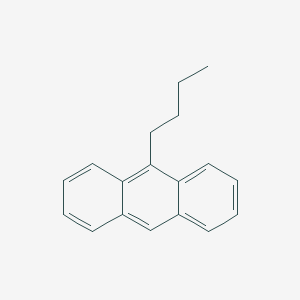

The molecular formula of 9-Butylanthracene is C18H18 . It has a molecular weight of 234.335 Da . The structure of 9-Butylanthracene contains a total of 38 bonds, including 20 non-H bonds, 16 multiple bonds, 3 rotatable bonds, 16 aromatic bonds, 3 six-membered rings, and 2 ten-membered rings .Chemical Reactions Analysis

9-Butylanthracene has been studied for its fluorescence properties . The fluorescence in 9-Butylanthracene has been investigated over a wide temperature range by measuring fluorescence lifetimes with the time-correlated single-photon counting technique .Physical And Chemical Properties Analysis

9-Butylanthracene has a boiling point of 374.71°C and a melting point of 120.72°C . It has a Log Octanol-Water Partition Coefficient (Log Kow) of 6.37, indicating its lipophilicity .科学研究应用

Molecular Structure and Dynamics :

- In solid state, 9-tert-butylanthracene has a nonplanar structure, and ab initio molecular orbital calculations confirm this nonplanarity in isolated molecules. Two mechanisms for tert-butyl group rotation include high-energy and low-energy processes involving a concerted tert-butyl rotation and butterfly-like inversion of the anthracene fused ring (Penner et al., 1999).

Reaction Dynamics :

- 9-t-Butylanthracene reacts with dimethyl acetylenedicarboxylate and benzoquinone to give Diels-Alder adducts. The NMR spectra suggest restricted internal rotation about certain carbon bonds (Ōki & Suda, 1971).

- The photoreaction of 9-tert-butylanthracene to form its strained Dewar isomer and the reverse reaction are both pressure-dependent, with significant sensitivity to pressure changes (Tong et al., 2014).

Fluorescence and Photophysical Properties :

- Temperature and viscosity effects on the fluorescence of 9-t-butylanthracene have been studied, revealing that in non-viscous solvents, fluorescence lifetimes increase with decreasing temperature. In viscous solvents, fluorescence decays are not single exponential but can be analyzed as double or triple exponential (Hirayama & Shimono, 1984).

- A study on 2-(3-anthracen-9-yl-allylidene)-malononitrile (9DVAM) revealed properties useful for the development of photomechanical materials, including strong charge-transfer transitions and high E → Z photoisomerization yield (Zhu et al., 2016).

Photochemical Applications :

- 9-t-butylanthracene undergoes thermoreversible photochemical valence isomerization to its 9,10-Dewar-Isomer, with applications in photochemical reaction studies (Dreeskamp et al., 1981).

- The laser-induced fluorescence spectrum of 9-tert-butylanthracene in free jets shows distinct features useful for understanding photoreactive processes (Hirayama et al., 1992).

Material Science :

- A planarized 9-phenylanthracene shows increased electron-donating character and intense fluorescence, suggesting its potential as a building block for fluorescent materials (Iwahara et al., 2016).

属性

IUPAC Name |

9-butylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18/c1-2-3-10-18-16-11-6-4-8-14(16)13-15-9-5-7-12-17(15)18/h4-9,11-13H,2-3,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNCDUSIZHQJFOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C2C=CC=CC2=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80933746 | |

| Record name | 9-Butylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Butylanthracene | |

CAS RN |

1498-69-7 | |

| Record name | Anthracene, 9-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001498697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Butylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Nitroso-3-azabicyclo[3.2.2]nonane](/img/structure/B73829.png)

![1-(5-Bromobenzo[b]thiophen-3-yl)ethanone](/img/structure/B73835.png)